![molecular formula C24H23N7O2 B2365551 (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone CAS No. 1421495-30-8](/img/structure/B2365551.png)
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone is a useful research compound. Its molecular formula is C24H23N7O2 and its molecular weight is 441.495. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Pyrrole and its fused derivatives, which are part of the compound’s structure, have been recognized as potent anticancer agents . They exhibit their cytotoxic activities through several mechanisms, such as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .
Antibacterial Activity
The compound shows significant antibacterial activity. For instance, in vitro antibacterial activity of novel 3-(1H-pyrrol-1-yl)-2-oxazolidinone analogues of PNU-100480 has been reported .
Antiproliferative Activity
The compound exhibits antiproliferative activity in HL60 cells by tetrasubstituted pyrroles . This suggests its potential use in the treatment of proliferative diseases.
Inhibition of Ras Farnesyltransferase
Aryl pyrroles have been reported as potent inhibitors of Ras farnesyltransferase, leading to regression of tumors grown in nude mouse xenograft models . This indicates the compound’s potential in cancer therapy.
Electrochemical Properties
The compound’s electrochemical properties have been studied in detail . It was found that the polymer film exhibited a reversible electrochromic behavior with a high optical contrast and coloration efficiency .
Optical Properties
The compound’s optical properties have been explored, revealing its potential for use in electronic devices . The polymer film changes color during charge insertion and extraction, exhibiting electrochromic properties .
Use in Electronic Devices
The compound’s unique electrochemical and optical properties make it suitable for use in electronic devices . Applications include energy storage, energy trapping, energy translation, sensors, and flexible electronics .
Use in Solar Cells
Due to its unique properties, the compound has potential applications in solar cells . Its electrochemical and optical properties could enhance the efficiency of solar energy conversion .
properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxyphenyl]-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O2/c1-18-7-10-23(28-25-18)33-20-6-4-5-19(17-20)24(32)31-15-13-30(14-16-31)22-9-8-21(26-27-22)29-11-2-3-12-29/h2-12,17H,13-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOUYPHYFRVVTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.